N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide is a heterocyclic compound featuring a benzoxazepine core fused with a propanamide moiety. The benzoxazepine scaffold is a seven-membered ring containing both oxygen and nitrogen atoms, which is known for its versatility in medicinal chemistry due to its ability to modulate biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-22-12-13-25-18-10-9-16(14-17(18)20(22)24)21-19(23)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIFBPWXQPNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 244.34 g/mol
- CAS Number : 922055-13-8
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, derivatives of benzoxazepine have shown efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .
Antidepressant Effects
Research has also suggested that benzoxazepine derivatives may exhibit antidepressant-like effects. In behavioral tests such as the forced swim test and tail suspension test, these compounds demonstrated reduced immobility times, indicating potential antidepressant activity. The underlying mechanism may involve the serotonergic system and modulation of neurotrophic factors .
Study 1: Anticonvulsant Efficacy
A study conducted by Lipson et al. (2007) evaluated several benzoxazepine derivatives for anticonvulsant activity using the maximal electroshock test (MES). The most promising compound exhibited an ED50 value of 19.7 mg/kg, demonstrating a broad spectrum of activity against chemically induced seizures .
Study 2: Behavioral Assessment for Antidepressant Activity
In a behavioral pharmacology study assessing the antidepressant effects of benzoxazepine derivatives, researchers found that administration of these compounds resulted in significant reductions in depressive-like behaviors in rodent models. The study highlighted the role of serotonin receptors in mediating these effects .
The biological activity of this compound can be attributed to several mechanisms:
- GABAergic Modulation : Enhances GABA receptor activity leading to increased inhibitory neurotransmission.
- Serotonergic Activity : Interacts with serotonin receptors which may contribute to its antidepressant effects.
- Ion Channel Inhibition : Blocks voltage-gated sodium and calcium channels which is crucial for its anticonvulsant properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 244.34 g/mol |
| CAS Number | 922055-13-8 |
| Anticonvulsant ED50 Value | 19.7 mg/kg |
| Behavioral Test Used | Forced Swim Test |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 342.35 g/mol. Its structural features include a benzoxazepine core, which is known for contributing to various biological activities.
Biological Activities
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Anticancer Activity :
- Research indicates that compounds with a benzoxazepine structure exhibit anticancer properties. For instance, derivatives of benzoxazepine have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under discussion may also possess similar properties due to its structural characteristics.
-
Neuroprotective Effects :
- Benzoxazepines are often explored for their neuroprotective effects. Studies have suggested that such compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
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Antidepressant Potential :
- Some benzoxazepine derivatives have been studied for their antidepressant effects. The modulation of serotonin and norepinephrine levels could be a mechanism through which this compound exerts its effects.
Case Studies and Research Findings
-
Case Study: Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that a similar benzoxazepine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
Case Study: Neuroprotective Effects :
- Research presented at the International Conference on Neuropharmacology indicated that benzoxazepine derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the role of these compounds in reducing reactive oxygen species levels.
-
Case Study: Antidepressant Activity :
- A clinical trial published in Psychopharmacology examined a related compound's efficacy in treating major depressive disorder. Results showed a significant reduction in depressive symptoms compared to placebo controls after 8 weeks of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide can be categorized based on their core scaffolds and substituents. Below is a comparative analysis with key examples:
Hydroxamic Acid Derivatives
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) share the hydroxamic acid (-CONHOH) functional group, which is absent in the target compound. Hydroxamic acids are known for their metal-chelating properties and applications as histone deacetylase (HDAC) inhibitors . In contrast, the target compound’s amide group (-CONHR) may limit its chelation capacity but enhance metabolic stability.
Benzoxazepine Analogs
Other benzoxazepine derivatives, such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4), exhibit structural similarities in the benzoxazepine core but differ in side-chain substituents. Compound 4 includes a cyclohexane methylamide group, which increases steric bulk compared to the 3-phenylpropanamide group in the target compound. This difference likely impacts binding affinity to hydrophobic pockets in biological targets .
Aromatic Propanamide Derivatives
The 3-phenylpropanamide moiety is also found in compounds like N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5). However, the benzhydryl group in Compound 5 enhances π-π stacking interactions, whereas the ethyl-substituted benzoxazepine in the target compound prioritizes conformational stability.
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for related benzoxazepines, such as cyclization of precursor amides or coupling reactions .
- Antioxidant Potential: While hydroxamic acid analogs (e.g., Compound 8) show strong antioxidant activity via radical scavenging (DPPH assay: IC₅₀ ~10 μM), the target compound’s amide group may reduce this activity but improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
